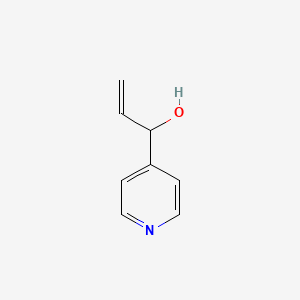
1-(Pyridin-4-YL)prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-YL)prop-2-EN-1-OL is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a prop-2-en-1-ol group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of nicotinaldehyde with pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction conditions typically include stirring the reactants at room temperature for a specified period.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-YL)prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of 1-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-4-YL)prop-2-EN-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a role in glycolysis . This inhibition can reduce glycolytic flux and suppress glucose uptake, leading to cytostatic effects in transformed cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: A pyrimidine derivative synthesized from similar starting materials.
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A compound with a similar pyridine core and prop-2-en-1-one group.
Uniqueness
1-(Pyridin-4-YL)prop-2-EN-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-en-1-ol group
Properties
CAS No. |
861232-34-0 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h2-6,8,10H,1H2 |
InChI Key |
NQBKFQVIROMZEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


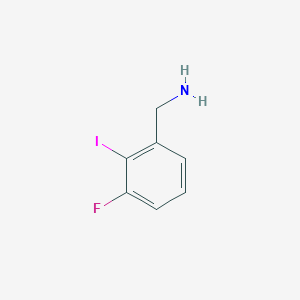
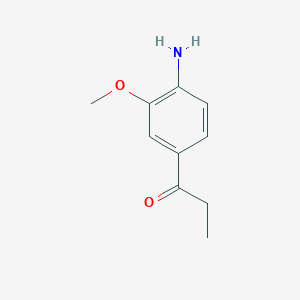
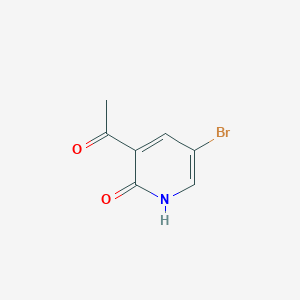
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)

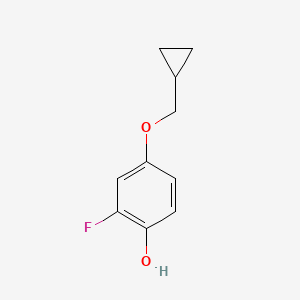
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
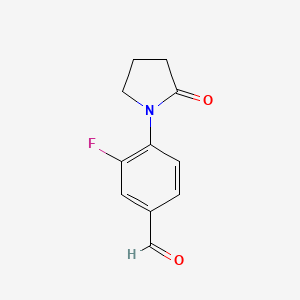
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)

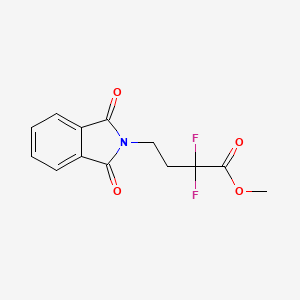
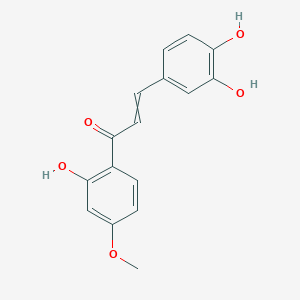
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
